

Prothrombotic Potential: Ciraparantag vs. No Active Control

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Compound Focus: Ciraparantag

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The table below summarizes the key findings on prothrombotic potential from a phase I study of **Ciraparantag**. The comparison is made against baseline (pre-dosing) measurements in the same subjects, as a placebo-controlled group was used for other endpoints.

Parameter	Ciraparantag (PER977) Administration	Baseline / Control State	Inference
D-dimer	No increase observed after administration [1] [2]	Normal baseline levels	No evidence of enhanced fibrin clot formation and degradation [1].
Prothrombin Fragment 1.2	No increase observed after administration [1] [2]	Normal baseline levels	No evidence of increased thrombin generation [1].
Tissue Factor Pathway Inhibitor (TFPI)	Levels monitored; no procoagulant signal detected [1]	Normal baseline levels	Further supports the lack of a procoagulant state.

Experimental Protocol & Mechanistic Insight

The data in the table above was generated using the following detailed experimental methodology.

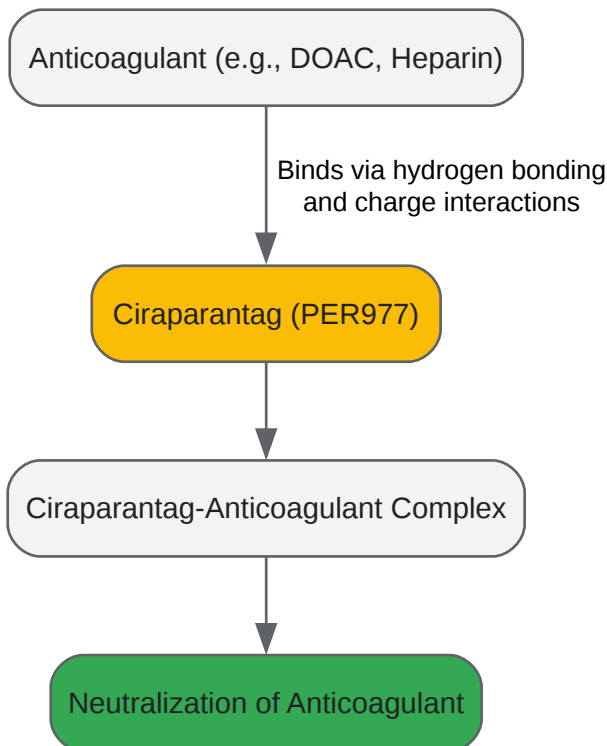
Detailed Experimental Methodology

The key findings are derived from a **first-in-human, randomized, double-blind, placebo-controlled Phase I study** (ClinicalTrials.gov #NCT01826266) [1].

- **Study Population:** 80 healthy male subjects [1].
- **Intervention:** Escalating, single intravenous doses of **Ciraparantag** (5–300 mg) were administered both alone and following a single 60 mg oral dose of the anticoagulant edoxaban [1].
- **Biomarker Assessment:** Blood samples were taken at serial time points. **D-dimer** and **prothrombin fragment 1.2** levels were measured using specific commercial ELISA kits (Imuclone D-dimer ELISA kit and Enzygnost F1+2, respectively) to assess for any procoagulant effect following **Ciraparantag** administration [1].
- **Key Findings:** The study concluded that there was **no evidence of procoagulant activity** following **Ciraparantag** administration at any dose, as directly determined by the stable levels of these biomarkers [1].

Mechanism of Action: Why Ciraparantag Lacks Procoagulant Effect

Ciraparantag is a small, synthetic, water-soluble molecule that acts as a universal reversal agent [2]. Its mechanism differs fundamentally from agent like andexanet alfa:



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Ciraparantag binds directly to anticoagulant molecules via non-covalent hydrogen bonding and charge interactions, forming a complex that neutralizes the anticoagulant [2]. Critically, **it does not bind to any human coagulation factors or serum albumin**, meaning it does not interfere with the natural coagulation cascade and therefore has no intrinsic procoagulant effect [2].

Key Takeaways for Researchers

- **Favorable Safety Profile:** The absence of increase in D-dimer and prothrombin fragment 1.2 is a crucial safety finding, indicating that **Ciraparantag** reverses anticoagulation without tipping the balance towards a prothrombotic state [1] [2].
- **Limitation of Available Data:** The provided information is from a single, albeit well-conducted, Phase I study in healthy volunteers. A comprehensive comparison with the safety profiles of other agents like andexanet alfa or idarucizumab requires data from larger Phase III trials and head-to-head studies.
- **Suggested Research Direction:** To build a complete comparison guide, you would need to search specifically for clinical trial results for other reversal agents (e.g., "andexanet alfa D-dimer", "idarucizumab prothrombin fragment 1.2") to gather parallel datasets.

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References

1. Single-dose ciraparantag safely and completely reverses ... [pmc.ncbi.nlm.nih.gov]
2. Ciraparantag - an overview | ScienceDirect Topics [sciencedirect.com]

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